molecular formula C19H19N5O2S3 B2628507 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-27-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2628507
CAS No.: 686771-27-7
M. Wt: 445.57
InChI Key: QASDZUGQHXSRCP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is structurally characterized by a fused thieno[3,2-d]pyrimidin-4-one core, a motif known to exhibit potent kinase inhibitory activity [1] . The molecule integrates a 5-ethyl-1,3,4-thiadiazole acetamide group via a sulfanyl linker, a design strategy often employed to enhance binding affinity and selectivity. Its primary research value lies in its potential as a lead compound for the development of novel anticancer therapeutics, particularly targeting tyrosine kinases and other ATP-binding sites involved in uncontrolled cell proliferation [2] . Researchers utilize this acetamide derivative in biochemical assays to investigate its mechanism of action, including enzyme inhibition kinetics, and in cell-based studies to evaluate its effects on apoptosis, cell cycle arrest, and signaling pathways in various cancer cell lines. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S3/c1-3-15-22-23-18(29-15)21-14(25)10-28-19-20-13-8-9-27-16(13)17(26)24(19)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASDZUGQHXSRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include ethylamine, sulfur, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds containing the thiadiazole structure showed varying degrees of activity against a range of microorganisms including bacteria and fungi. Specifically, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide were synthesized and screened for their antimicrobial efficacy. Some exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. The structural features of this compound suggest potential mechanisms for inhibiting cancer cell proliferation. Studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cell lines .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiadiazole Ring : Utilizing hydrazine derivatives and carbon disulfide.
  • Synthesis of Thieno[3,2-d]pyrimidine : Through cyclization reactions involving appropriate aldehydes and amines.
  • Final Coupling Reaction : To link the thiadiazole compound with the thieno-pyrimidine derivative via sulfur linkage.

Case Study 1: Antimicrobial Screening

A research group synthesized various thiadiazole derivatives and evaluated their antimicrobial activities against clinically relevant pathogens. Among these compounds was N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo...}. The study concluded that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly .

Case Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, researchers tested several derivatives of thiadiazole compounds on different cancer cell lines. N-(5-ethyl... was found to inhibit cell growth effectively in breast cancer models by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiadiazole and thienopyrimidine moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core Modifications: Compound C replaces the thienopyrimidine with a pyrimidoindole system, likely altering electronic properties and binding affinity . Compound D’s thieno[2,3-d]pyrimidine isomer may shift planarity and π-stacking interactions .
  • Thiadiazole Variations : Ethyl vs. methyl substitution (Compound B) affects metabolic stability; phenyl substitution (Compound D) may enhance π-π interactions but reduce bioavailability .

Inferred Bioactivity and Similarity Analysis

  • Kinase Inhibition: The thienopyrimidine core is common in kinase inhibitors (e.g., imatinib analogues) .
  • Antimicrobial Activity : Thiadiazole and sulfanyl groups are associated with antibacterial and antifungal effects ().
  • Similarity Indexing : Using Tanimoto coefficients (), Compounds A and C show ~60–70% similarity to HDAC inhibitors like SAHA, implying possible epigenetic modulation.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a thiadiazole moiety known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3} with a molecular weight of approximately 421.6 g/mol. The structural features include:

  • Thiadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological activity.
  • Thieno[3,2-d]pyrimidine Moiety : This component is linked through a sulfanyl group and is associated with various biological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Various studies have reported the efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria:

CompoundActivityMIC (μg/mL)
1S. aureus1–5
2E. coli500
3A. nigerModerate

For instance, Padmavathi et al. synthesized several thiadiazole derivatives that demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus sp. . The compound under consideration may share similar mechanisms of action due to its structural similarities.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. A study indicated that certain compounds inhibited tubulin polymerization and showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

CompoundCell LineIC50 (μg/mL)
41aMCF-70.28
41aA5490.52

This suggests that this compound may exhibit similar anticancer properties due to its structural characteristics. .

Anti-inflammatory and Other Activities

The biological activity spectrum of thiadiazoles extends to anti-inflammatory effects as well. Compounds featuring this scaffold have been reported to inhibit pro-inflammatory cytokines and exhibit antioxidant properties. The potential for multi-target action makes these compounds attractive for further pharmacological development.

The precise mechanism of action for this compound requires further investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Evaluation : A series of thiadiazole derivatives were synthesized and tested against various pathogens. Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold. .
  • Cytotoxicity Assays : Research into the cytotoxic effects on cancer cell lines has shown promising results with IC50 values indicating significant potency against targeted cells. .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the thiadiazole or thienopyrimidine core via condensation reactions. For example, refluxing precursors like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (pet-ether) .
  • Step 2 : Introduction of sulfanyl groups through nucleophilic substitution. For instance, reacting intermediates with thiol-containing moieties in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
  • Monitoring : Thin-layer chromatography (TLC) is widely used to track reaction completion. For example, TLC with pet-ether/ethyl acetate (7:3) as the mobile phase .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • 1H/13C NMR : Peaks for methyl groups (δ ~2.3 ppm for CH3), aromatic protons (δ ~6.8–7.5 ppm), and thiadiazole/thienopyrimidine carbons (δ ~150–170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 189 [M]+ for intermediates) and fragmentation patterns align with expected structures .
  • Elemental Analysis : Cross-checking calculated vs. observed C, H, N, S content (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction yield be optimized using Design of Experiments (DoE)?

  • Methodological Answer : DoE integrates variables like temperature, solvent polarity, and catalyst concentration to maximize yield. For example:
  • Central Composite Design (CCD) : Vary reflux time (4–8 hours) and triethylamine volume (5–15 mL) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., DMSO volume vs. reaction temperature) to predict ideal settings .
  • Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .

Q. What role do non-covalent interactions play in stabilizing this compound’s supramolecular architecture?

  • Methodological Answer : Non-covalent forces, such as π-π stacking (aromatic rings) and hydrogen bonding (amide NH groups), influence crystallinity and solubility:
  • X-ray Crystallography : Resolves intermolecular H-bonds between acetamide NH and thienopyrimidine carbonyl groups (distance ~2.8 Å) .
  • DFT Calculations : Quantify interaction energies (e.g., π-π stacking contributes ~5–10 kcal/mol stability) .
  • Solubility Studies : Correlate polarity (logP) with aggregation trends in non-polar solvents .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies arise from impurities, tautomerism, or instrumentation errors. Mitigation strategies include:
  • Cross-Technique Validation : Compare NMR (δ values) with IR (C=O stretch ~1680 cm⁻¹) and MS data .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to confirm exchangeable protons (e.g., NH groups) .
  • Alternative Synthesis Routes : Test intermediates from divergent pathways to isolate artifacts .

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